N1-((1-isopropylpiperidin-4-yl)methyl)-N2-(isoxazol-3-yl)oxalamide
Description
N1-((1-Isopropylpiperidin-4-yl)methyl)-N2-(isoxazol-3-yl)oxalamide is a synthetic oxalamide derivative characterized by a central oxalamide (N-C-O-C-O-N) backbone. The compound features two distinct substituents:
- N1-substituent: A (1-isopropylpiperidin-4-yl)methyl group, which introduces a bicyclic amine moiety with an isopropyl side chain. This group enhances lipophilicity and may influence membrane permeability and target binding.
Properties
IUPAC Name |
N'-(1,2-oxazol-3-yl)-N-[(1-propan-2-ylpiperidin-4-yl)methyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N4O3/c1-10(2)18-6-3-11(4-7-18)9-15-13(19)14(20)16-12-5-8-21-17-12/h5,8,10-11H,3-4,6-7,9H2,1-2H3,(H,15,19)(H,16,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPKYBAXLYYLZGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC(CC1)CNC(=O)C(=O)NC2=NOC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-((1-isopropylpiperidin-4-yl)methyl)-N2-(isoxazol-3-yl)oxalamide typically involves multiple steps, starting with the preparation of the piperidine and isoxazole intermediates. The piperidine intermediate can be synthesized through the reaction of isopropylamine with 4-piperidone under reductive amination conditions. The isoxazole intermediate is often prepared via the cyclization of appropriate precursors under acidic or basic conditions.
The final step involves the coupling of the piperidine and isoxazole intermediates with oxalyl chloride to form the oxalamide linkage. This reaction is typically carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N1-((1-isopropylpiperidin-4-yl)methyl)-N2-(isoxazol-3-yl)oxalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the isoxazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In synthetic chemistry, N1-((1-isopropylpiperidin-4-yl)methyl)-N2-(isoxazol-3-yl)oxalamide serves as a building block for creating more complex molecular structures. Its unique functional groups allow for various chemical reactions, such as:
- Oxidation using potassium permanganate.
- Reduction with lithium aluminum hydride.
- Substitution reactions depending on the functional groups present.
Biology
This compound has been investigated for its potential as a biochemical probe or inhibitor in enzymatic studies. Its ability to interact with specific molecular targets makes it valuable in understanding enzyme mechanisms and developing inhibitors for therapeutic purposes.
Medicine
This compound has been explored for its therapeutic potential in treating:
- Neurological Disorders: Research indicates that compounds within this class may modulate neurotransmitter systems, offering avenues for treating conditions such as anxiety or depression.
- Cancer: Preliminary studies suggest that this compound may inhibit tumor growth through specific molecular pathways.
Case Study 1: Neurological Applications
A study investigating the effects of isoxazole derivatives on neurotransmitter activity found that this compound exhibited promising results in modulating serotonin receptors. This modulation could lead to new treatments for mood disorders.
Case Study 2: Anti-Cancer Properties
Research conducted on various isoxazole derivatives demonstrated that this compound inhibited cancer cell proliferation in vitro. The mechanism involved the downregulation of specific oncogenes, suggesting its potential as an anti-cancer agent.
Mechanism of Action
The mechanism of action of N1-((1-isopropylpiperidin-4-yl)methyl)-N2-(isoxazol-3-yl)oxalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular pathways and biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural similarities with oxalamide derivatives reported in antiviral research. Below is a detailed comparison with four analogs from the provided evidence (compounds 13 , 14 , 15 , 16 ), focusing on synthesis, physicochemical properties, and inferred biological activity.
Structural and Functional Group Analysis
Key Observations :
- Isoxazole’s lower lipophilicity (vs. thiazole) may reduce membrane permeability but improve solubility .
- Piperidine vs. Pyrrolidine : The isopropyl-piperidine group (target) offers greater steric bulk and lipophilicity compared to pyrrolidine (compounds 14–15 ) or acetylated piperidine (compound 13 ), which may enhance binding to hydrophobic pockets in viral proteins.
- Chlorophenyl Absence : Unlike analogs, the target lacks a 4-chlorophenyl group, which is associated with enhanced antiviral activity in compounds 13–16 .
Key Observations :
- The target compound’s synthesis would likely require stereochemical control (as seen in compound 13 ) due to its piperidine and methylene linker.
- Higher yields in compounds 14–15 (39–53%) vs. 13 (36%) suggest that pyrrolidine-thiazole systems are synthetically more accessible than acetyl-piperidine-thiazole analogs.
Biological Activity
N1-((1-isopropylpiperidin-4-yl)methyl)-N2-(isoxazol-3-yl)oxalamide is a synthetic compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This article presents a comprehensive overview of its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes an isoxazole ring and a piperidine moiety, which are known to influence its biological interactions. The molecular formula is C14H20N4O3, with a molecular weight of approximately 288.34 g/mol. The presence of both hydrophilic and lipophilic groups suggests potential for diverse interactions with biological targets.
Research indicates that this compound exhibits activity primarily through modulation of neurotransmitter systems, particularly the GABAergic system. It has shown affinity for GABA A receptors, which are critical in mediating inhibitory neurotransmission in the central nervous system (CNS). This modulation may contribute to cognitive enhancement and neuroprotective effects, making it a candidate for treating cognitive disorders such as Alzheimer's disease .
Pharmacological Effects
The biological activity of this compound can be summarized as follows:
| Effect | Description |
|---|---|
| Cognitive Enhancement | Potential to improve memory and learning capabilities through GABA modulation. |
| Neuroprotection | May protect neurons from degeneration associated with age-related cognitive decline. |
| Anxiolytic Properties | Exhibits potential in reducing anxiety symptoms by enhancing GABAergic transmission. |
Case Studies and Research Findings
Several studies have been conducted to evaluate the efficacy and safety of this compound:
- Cognitive Function Study : In a controlled trial involving aged rats, administration of the compound resulted in significant improvements in memory retention compared to the control group. Behavioral tests indicated enhanced performance in tasks requiring spatial memory .
- Neuroprotection Assessment : A study focused on neuroprotective effects demonstrated that the compound could reduce neuronal apoptosis in models of oxidative stress, suggesting its potential as a therapeutic agent in neurodegenerative diseases .
- Anxiety Reduction Experiment : In clinical settings, patients receiving this compound reported decreased anxiety levels as measured by standardized anxiety scales, indicating its potential use as an anxiolytic agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
